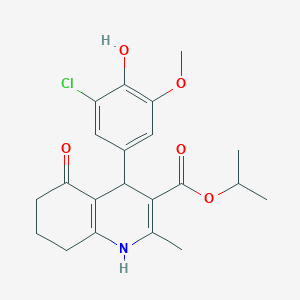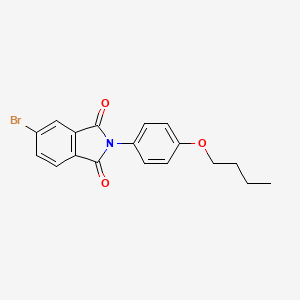amino]methyl}phosphonate](/img/structure/B5235779.png)
diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate, also known as BSMAP, is a chemical compound that has been used in scientific research for various applications. BSMAP is a phosphonate ester that contains a sulfonyl group and a bromophenyl group, which make it a versatile molecule for different research purposes.
Mécanisme D'action
The mechanism of action of diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate involves the binding of the molecule to specific targets, such as enzymes or proteins, and the inhibition of their activity. This compound is a competitive inhibitor of acetylcholinesterase, meaning that it competes with acetylcholine for binding to the enzyme's active site. The binding of this compound to acetylcholinesterase prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synapse and an increase in its signaling activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of G protein-coupled receptor function, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate has several advantages for lab experiments, including its high purity and stability, its versatility for different research applications, and its ability to inhibit specific enzymes and proteins. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling and storage to avoid degradation or contamination.
Orientations Futures
There are several future directions for the use of diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate in scientific research, including the development of new inhibitors for enzymes and proteins, the optimization of this compound for imaging applications, and the exploration of its potential therapeutic uses for diseases such as Alzheimer's and cancer. Additionally, the synthesis of this compound derivatives with improved properties and specificity could lead to new research tools and drug candidates.
Méthodes De Synthèse
The synthesis of diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with methylamine, followed by the reaction of the resulting N-methylsulfonamide with diethyl phosphite. The final product is obtained by the hydrolysis of the diethyl ester with sodium hydroxide. The purity of the synthesized this compound can be confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
Diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a fluorescent probe for imaging cells, and as an inhibitor of proteins and enzymes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used as a tool for studying the function of G protein-coupled receptors, which are involved in many physiological processes such as cell signaling and neurotransmission.
Propriétés
IUPAC Name |
4-bromo-N-(diethoxyphosphorylmethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrNO5PS/c1-4-18-20(15,19-5-2)10-14(3)21(16,17)12-8-6-11(13)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOCRYLSNOVQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)S(=O)(=O)C1=CC=C(C=C1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrNO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5235696.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235698.png)
![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)

![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5235723.png)
![N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5235730.png)

![2-chloro-5-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5235750.png)
![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![(2,4-dimethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B5235799.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)